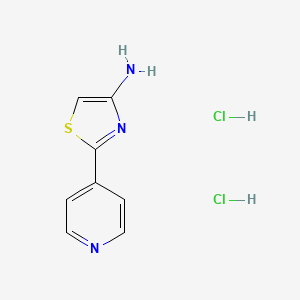

2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride

Übersicht

Beschreibung

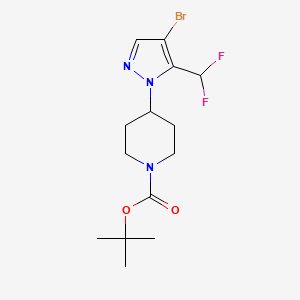

The compound “2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride” belongs to a class of organic compounds known as heterocyclic compounds (specifically, a thiazole and a pyridine ring). These compounds contain a ring structure containing at least one nitrogen atom and one sulfur atom in its ring .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-Pyridin-4-yl-vinyl)-1H-benzimidazole derivatives were prepared by condensation reaction from 3-pyridin-4-yl-acrylic acid and corresponding 1,2-phenylenediamines in polyphosphoric acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy . The structure of these compounds was confirmed by X-ray single crystal structure analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with other molecules. For example, the reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a light yellow solid form . The InChI code for a similar compound, 2-amino-2-(4-pyridinyl)ethanol dihydrochloride, is 1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds like this one is crucial. It has been evaluated against immortalized rat hepatic stellate cells (HSC-T6), showing promising results in inhibiting fibrosis . The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture media suggests it could be developed into a novel anti-fibrotic drug.

Synthesis of Pyrimidine Derivatives

The pyrimidine moiety is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. This compound serves as a precursor in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been designed, synthesized, and evaluated for various biological activities .

Collagen Prolyl 4-Hydroxylases Inhibition

Collagen prolyl 4-hydroxylases are key enzymes in the synthesis of collagen. Inhibitors of these enzymes, like 2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride, are important in the study of diseases where collagen synthesis is dysregulated, such as fibrosis .

Pharmaceutical Drug Development

Due to its biological activity, this compound is a candidate for further development into pharmaceutical drugs. Its role in the inhibition of collagen and hydroxyproline suggests potential applications in treating diseases related to excessive collagen production .

Chemical Biology Research

In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is essential. This compound can be used to create such libraries, which are invaluable for screening and identifying new biologically active molecules .

Biomedical Applications

The compound’s structural similarity to pyrazolo[3,4-b]pyridines, which are known for their diverse biomedical applications, indicates that it could be explored for similar uses. These applications include antimicrobial, antiviral, antitumor, and other pharmaceutical activities .

Safety and Hazards

While specific safety data for this compound is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.2ClH/c9-7-5-12-8(11-7)6-1-3-10-4-2-6;;/h1-5H,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPESDQGCEYQQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)

![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)

![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)

![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)